2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol
Overview
Description
2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol, also known as 2-chloropyrazine, is an organic compound with a molecular formula of C9H10ClN3O. It belongs to the class of pyrazine compounds, which are a group of heterocyclic compounds containing two nitrogen atoms in a five-membered ring. 2-chloropyrazine has been extensively studied for its various applications, including as a pharmaceutical, agricultural, and industrial chemical.
Scientific Research Applications
Synthesis and Biological Properties
A key area of research involving 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol and its derivatives is in the synthesis of compounds with potential biological activities. For instance, a study highlighted the synthesis of amino alcohols that possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, indicating the potential of these compounds in pharmaceutical applications (Геворгян et al., 2017).
Antitumor Activity
Another significant application is in the development of antitumor agents. A particular study synthesized tertiary aminoalkanol hydrochlorides, testing them for antitumor activity. This research suggests the potential of these compounds in cancer treatment, highlighting the versatility of this compound derivatives in medicinal chemistry (Isakhanyan et al., 2016).
Crystal Structure and Pharmacological Action
Research on the crystal structures of related compounds has provided insights into their molecular geometry and potential pharmacological action. One study detailed the structural analysis of aroxyalkylaminoalcohol derivatives, revealing how protonation affects molecular conformation and the implications for their pharmacological properties (Nitek et al., 2022).
Antimicrobial and Analgesic Activities
The synthesis of novel derivatives and their evaluation for antimicrobial and analgesic activities also represent a significant area of research. A particular study synthesized 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, finding that these compounds exhibited moderate to significant activities, suggesting their potential use in treating microbial infections and as pain relievers (Ahmad et al., 2011).
Properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)amino]-2-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-12(15-7-6-14-11)16-10(8-17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKKCJOILAIKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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